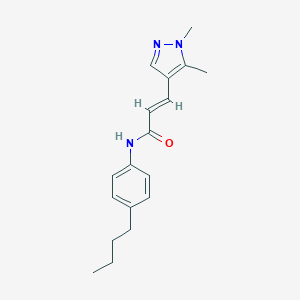![molecular formula C24H22N2O7S B445530 ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B445530.png)
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves interactions with various molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to specific receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared to other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Often studied for their potential medicinal properties.
Thiophene derivatives: Widely used in materials science and organic electronics. The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C24H22N2O7S |
|---|---|
Molekulargewicht |
482.5g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-24(29)19-13(2)20(22(28)25-15-6-8-16(30-3)9-7-15)34-23(19)26-21(27)14-5-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
GIYSDABPVNIQTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE](/img/structure/B445448.png)



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B445456.png)
![isopropyl 2-[(2-phenoxybutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445459.png)
![N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445460.png)
![N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445461.png)
![N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]-2-methyl-3-furamide](/img/structure/B445466.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B445468.png)
![N-[3-(N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-ethylbutanamide](/img/structure/B445469.png)

![N-(3-{N-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445471.png)
